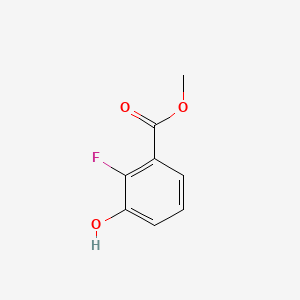

Methyl 2-fluoro-3-hydroxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDFVKPILMCLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-fluoro-3-hydroxybenzoate (CAS No. 1214324-64-7), a fluorinated aromatic ester of increasing interest in medicinal chemistry and materials science. This document collates available data on its molecular structure, physical constants, and spectral characteristics. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted values from computational models to provide a more complete profile. Detailed protocols for its synthesis via Fischer-Speier esterification and for the experimental determination of its key physical properties are also presented to empower researchers in their laboratory work.

Introduction: The Significance of Fluorinated Benzoates in Modern Chemistry

Fluorine's unique and powerful effects on molecular properties have made it a cornerstone of modern drug design and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their lipophilicity, metabolic stability, binding affinity, and acidity (pKa). This compound, a member of the fluorinated benzoate family, is a valuable building block for the synthesis of more complex molecules. Its trifunctional nature—possessing a methyl ester, a hydroxyl group, and a fluorine atom on an aromatic ring—offers multiple points for chemical modification, making it a versatile intermediate in the development of novel pharmaceuticals and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and quality control.

Molecular and Physicochemical Properties

A clear understanding of the fundamental molecular and physical characteristics of this compound is essential for its handling, application, and analysis.

Core Molecular Data

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1214324-64-7 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₇FO₃ | [1][2][3] |

| Molecular Weight | 170.14 g/mol | [1][2][5] |

| Physical State | Solid | [1][3] |

| InChI | 1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | [1][2] |

| InChI Key | WQDFVKPILMCLCA-UHFFFAOYSA-N | [1][2] |

Predicted Physical Constants

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | Inferred from related compounds[1] |

| pKa | Not available |

Synthesis and Chemical Reactivity

This compound is typically synthesized through the esterification of its corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid. The Fischer-Speier esterification is a common and effective method for this transformation.

Synthetic Workflow: Fischer-Speier Esterification

Caption: Fischer-Speier esterification of 2-fluoro-3-hydroxybenzoic acid.

Detailed Experimental Protocol for Synthesis

Materials:

-

2-fluoro-3-hydroxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific isomer are not widely published, predicted data and analysis of related compounds can provide a strong indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, hydroxyl, and methyl ester groups.

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.5-4.0 ppm.

-

Hydroxyl Proton (1H): A broad singlet for the hydroxyl proton will be present, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons will be observed, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.

-

Methyl Carbon: A signal for the methyl carbon of the ester group will appear in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-3000 | Stretching |

| C=O (ester) | 1700-1730 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ester) | 1100-1300 | Stretching |

| C-F | 1000-1400 | Stretching |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 170.14. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH₃).

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are highly relevant to drug discovery and materials science.

-

Pharmaceutical Intermediates: As a fluorinated aromatic ester, it serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and bioavailability, while the hydroxyl and ester groups provide handles for further chemical modifications.[11]

-

Agrochemical Development: Fluorinated compounds are widely used in agrochemicals to improve efficacy and environmental stability.[11]

-

Specialty Chemical Synthesis: It can be used as a precursor for the synthesis of complex aromatic derivatives for applications in dyes, polymers, and other functional materials.[11]

Conclusion

This compound is a promising, yet under-characterized, chemical entity with significant potential in various fields of chemical research. This guide has consolidated the available and predicted data on its physical properties, providing a foundational resource for scientists and researchers. The provided synthetic and analytical protocols aim to facilitate further investigation into this compound's properties and applications. As research progresses, a more complete experimental profile of this versatile molecule will undoubtedly emerge, further solidifying its role as a valuable tool in the chemist's arsenal.

References

- Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech. (URL not available)

- This compound - - Sigma-Aldrich. (URL not available)

- The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. (URL not available)

- CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester - Alchem Pharmtech. [Link]

- This compound - - Sigma-Aldrich. (URL not available)

- This compound Methyl 2-fluoro-3-hydroxybenzo

- This compound Methyl 2-fluoro-3-hydroxybenzo

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. 1214324-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. This compound | 1214324-64-7 [m.chemicalbook.com]

- 8. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 9. PubChemLite - Methyl 2-fluoro-6-hydroxybenzoate (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 11. 4-Fluoro-2-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

Methyl 2-fluoro-3-hydroxybenzoate chemical structure

An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound (CAS No. 1214324-64-7), a key fluorinated aromatic building block. Designed for professionals in research, drug development, and materials science, this document delves into the compound's chemical structure, spectroscopic profile, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Value of Fluorination

This compound is a substituted aromatic ester whose utility is significantly enhanced by the presence of a fluorine atom and a hydroxyl group on the benzene ring. The strategic placement of the fluorine atom, a potent electron-withdrawing group, profoundly influences the molecule's electronic properties, acidity, and metabolic stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3] The hydroxyl group provides a reactive site for further functionalization, while the methyl ester offers a versatile handle for transformations such as hydrolysis and amidation. Understanding the interplay of these functional groups is critical to leveraging this compound's full synthetic potential.

Section 1: Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound gives rise to a distinct and identifiable analytical signature.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Note |

| CAS Number | 1214324-64-7 | |

| Molecular Formula | C₈H₇FO₃ | |

| Molecular Weight | 170.14 g/mol | |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[2][4] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | Inferred from similar compounds[2][4] |

Spectroscopic Characterization: A Self-Validating System

The identity and purity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. The data presented below are predictive, based on the analysis of structurally similar compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. One would expect to see a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region (typically 6.8-7.5 ppm) will display three distinct signals corresponding to the protons on the benzene ring, with their splitting patterns (coupling constants) influenced by both H-H and H-F coupling. A broad singlet, characteristic of the phenolic hydroxyl proton (-OH), would also be present, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will appear downfield (~165 ppm). The aromatic carbons will resonate between ~110 and ~160 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant, a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A broad absorption band between 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[5] The C=O stretching vibration of the ester carbonyl group will produce a strong, sharp peak around 1680-1720 cm⁻¹.[5] C-H stretching of the aromatic and methyl groups will appear around 2950-3100 cm⁻¹, while the C-O and C-F stretching vibrations will be visible in the fingerprint region (1000-1300 cm⁻¹).[5]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the parent molecular ion peak [M]⁺ is expected at an m/z of 170.[6] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 111. The base peak is often a stable fragment resulting from these initial losses.[6]

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -OCH₃ (s) | ~3.9 ppm |

| Ar-H (m) | 6.8 - 7.5 ppm | |

| -OH (br s) | Variable | |

| IR | O-H stretch (broad) | 3100 - 3500 cm⁻¹ |

| C=O stretch (strong) | 1680 - 1720 cm⁻¹ | |

| C-O stretch | 1200 - 1300 cm⁻¹ | |

| C-F stretch | 1100 - 1250 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | 170 |

| [M - OCH₃]⁺ | 139 |

Section 2: Synthesis and Purification

Synthetic Strategy: Fischer-Speier Esterification

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable choice. The causality for this choice rests on several factors: the starting materials are commercially available, the reaction proceeds under relatively mild conditions, and the workup is straightforward. Thionyl chloride in methanol is an excellent alternative, as it generates HCl in situ to catalyze the reaction and also acts as a dehydrating agent, driving the equilibrium towards the product.[7][8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Progress is monitored by Thin-Layer Chromatography (TLC), and final product identity is confirmed by the spectroscopic methods detailed in Section 1.

Reagents and Equipment:

-

2-fluoro-3-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluoro-3-hydroxybenzoic acid (1.0 eq). Dissolve the acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise via syringe.[8] (Alternative: Add a catalytic amount of concentrated sulfuric acid). The slow, cooled addition is a critical safety measure to control the initial exothermic reaction.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours. The progress should be monitored by TLC, eluting with a mixture like ethyl acetate/hexane (e.g., 30:70), to observe the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[7] Wash subsequently with water and then brine. The bicarbonate wash is essential to remove the acid catalyst and any unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Section 3: Reactivity and Applications

Chemical Reactivity Analysis

The chemical behavior of this compound is dictated by its three functional groups.

-

Aromatic Ring: The fluorine atom is strongly electron-withdrawing via induction, while the hydroxyl group is electron-donating through resonance. This complex electronic environment influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or it can be converted to an amide via aminolysis.

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its use as a scaffold to build more complex molecular architectures.

-

Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] This compound serves as a precursor for APIs where a substituted fluorophenol moiety is required.

-

Agrochemical Development: Similar to pharmaceuticals, fluorinated compounds are widely used in agrochemicals to improve their efficacy and environmental persistence.[1]

-

Materials Science: Fluorinated benzoic acid derivatives are used in the synthesis of advanced polymers and coatings, imparting properties such as enhanced thermal stability and chemical resistance.[3] They have also been explored for use in liquid crystals.[9]

Section 4: Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care.

-

Hazards: It is considered potentially hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation.[4][10][11]

-

Precautions: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound is a synthetically versatile and valuable building block. Its unique combination of a fluorine atom, a hydroxyl group, and an ester moiety provides multiple avenues for chemical modification. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic

- General experimental procedure for the synthesis methyl benzoate. The Royal Society of Chemistry. [Link]

- RIFM fragrance ingredient safety assessment, benzoic acid, 2-[(1-hydroxy-3-phenylbutyl)amino], methyl ester, CAS Registry Number 144761-91-1. Elsevier. [Link]

- Synthesis of methyl 3-hydroxybenzo

- Infrared spectrum of methyl 2-hydroxybenzo

- Methyl 3-Fluoro-2-Hydroxybenzoate.

- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- Mass spectrum of methyl 2-hydroxybenzo

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

- Methyl 3-Hydroxybenzoate.

- Methyl 2,4,6-trihydroxybenzo

- Methyl 2,4,6-trihydroxybenzo

- Methyl 2-fluoro-3-nitrobenzoate.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. 70163-98-3 Cas No. | Methyl 3-fluoro-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-fluoro-3-hydroxybenzoate (CAS: 1214324-64-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-fluoro-3-hydroxybenzoate, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, a plausible and detailed synthetic pathway, safety protocols, and its emerging applications, offering a Senior Application Scientist's perspective on its utility and handling.

Core Chemical Identity and Properties

This compound is a substituted aromatic ester. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3][4]

| Property | Value | Source |

| CAS Number | 1214324-64-7 | |

| Molecular Formula | C₈H₇FO₃ | |

| Molecular Weight | 170.14 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically >97% | |

| Storage | Inert atmosphere, room temperature |

Strategic Synthesis Pathway

A robust synthesis of this compound can be envisioned as a three-step process, commencing with the commercially available 2-fluoroanisole. This pathway is designed for adaptability in a laboratory setting.

Diagram of the Proposed Synthetic Pathway:

Sources

- 1. nbinno.com [nbinno.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Methyl 2-fluoro-3-hydroxybenzoate in Drug Discovery

This compound is a substituted aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a methyl ester, a hydroxyl group, and a fluorine atom—on the benzene ring provides multiple reaction sites for chemical modification. The fluorine substituent is of particular interest in drug design due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The following sections will provide a detailed breakdown of the predicted spectroscopic signature of this molecule and the experimental procedures to obtain and verify this data.

Predicted Spectroscopic Data and Interpretation

While experimental data for this compound is not publicly available, we can predict its spectral characteristics with a high degree of confidence based on the analysis of similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its chemical environment.

Molecular Structure and Numbering:

Caption: Predicted molecular structure of this compound.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | 5.0 - 6.0 | Broad singlet | - |

| Ar-H (ortho to -OH and meta to -COOCH₃) | ~7.1 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 |

| Ar-H (para to -F and ortho to -COOCH₃) | ~7.4 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,H) ≈ 1.5 |

| Ar-H (ortho to -F and meta to -OH) | ~6.9 | Triplet | J(H,H) ≈ 8.0 |

| -COOCH ₃ | ~3.9 | Singlet | - |

Causality behind Predictions:

-

Aromatic Protons: The electron-withdrawing nature of the fluorine and carbonyl groups will deshield the aromatic protons, shifting them downfield. The hydroxyl group, being electron-donating, will have a shielding effect. The precise chemical shifts and coupling patterns will be a result of the interplay of these electronic effects and through-bond/through-space couplings with the fluorine atom.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, often appearing as a broad singlet.

-

Methyl Protons: The methyl protons of the ester group are expected to appear as a sharp singlet around 3.9 ppm, a characteristic region for such functional groups.[2]

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The presence of the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C =O (ester) | ~168 | Singlet | - |

| C -F | ~155 | Doublet | ¹J(C,F) ≈ 240 |

| C -OH | ~145 | Doublet | ³J(C,F) ≈ 10 |

| C -COOCH₃ | ~120 | Singlet | - |

| Ar-C H | 115 - 130 | Doublet (for carbons coupled to F) | ²J(C,F) or ³J(C,F) |

| -COOC H₃ | ~52 | Singlet | - |

Causality behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield position (~168 ppm).[3]

-

C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)). Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-OH Carbon: The carbon attached to the hydroxyl group will also be downfield.

-

Aromatic Carbons: The other aromatic carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the substituents. Carbons that are two or three bonds away from the fluorine atom will exhibit smaller C-F coupling constants.

-

Methyl Carbon: The methyl carbon of the ester will appear at a more upfield position (~52 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200 - 3600 | Broad, stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 3000 | Stretching |

| C=O (ester) | 1700 - 1730 | Strong, sharp, stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Causality behind Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[4]

-

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹.[4]

-

C-F Stretch: The C-F bond will have a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Aromatic C=C Stretches: The benzene ring will show several absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (170.14 g/mol ).

-

Key Fragment Ions:

-

[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z 139).

-

[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group (m/z 111).

-

Fragments from the aromatic ring: Further fragmentation of the aromatic ring will lead to a complex pattern of smaller ions.

-

Experimental Protocols for Spectroscopic Analysis

To obtain reliable and reproducible spectroscopic data, it is crucial to follow standardized experimental protocols.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry analysis.

Step-by-Step Protocol:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique that provides detailed fragmentation patterns.

-

-

Mass Analysis and Detection:

-

The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Correlate the fragmentation pattern with the proposed structure.

-

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound, a compound of significant interest in drug discovery. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, serves as a valuable resource for researchers. The inclusion of standardized experimental protocols further equips scientists with the necessary tools to acquire and validate their own data, ensuring the highest level of scientific integrity in their work. As a commercially available compound, it is anticipated that experimental data will become more accessible in the future, which will allow for a direct comparison with the predictions outlined in this guide.[5][6]

References

- Doc Brown's Chemistry.

- Doc Brown's Chemistry.

- PubChem.

- Royal Society of Chemistry. Supporting information for "A mild and efficient protocol for the synthesis of esters from alcohols and aldehydes using aqueous HBr/H₂O₂". [Link]

- Doc Brown's Chemistry.

- NIST WebBook.

- Natural Micron Pharm Tech.

- ResearchGate. ¹H-NMR spectra. (A)

- Doc Brown's Chemistry.

- Pharmaffiliates.

- Google Patents.

- NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

- Yeast Metabolome Database.

- Fisher Scientific.

Sources

- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | 1214324-64-7 [sigmaaldrich.com]

- 6. 1214324-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-3-hydroxybenzoate

Introduction

Methyl 2-fluoro-3-hydroxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming synthesis and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. Specifically, Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Principles: Decoding the Spectrum

Understanding the ¹H NMR spectrum of this compound requires a firm grasp of chemical shift, spin-spin coupling, and the influence of its unique substituents on the benzene ring. The molecule contains five distinct proton environments: three aromatic protons (H4, H5, H6), one phenolic hydroxyl proton (-OH), and three methyl ester protons (-OCH₃).

-

Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) like the ester (-COOCH₃) and fluorine (-F) deshield the protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like the hydroxyl (-OH) shield protons, moving their signals upfield (to lower ppm values).[1][2] The interplay of these effects on the aromatic ring results in a predictable dispersion of the proton signals.

-

Spin-Spin Coupling (J-coupling): Protons on adjacent atoms interact through their magnetic fields, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the number of bonds separating the coupled nuclei.

-

H-H Coupling: In aromatic systems, coupling is strongest between ortho protons (³JHH ≈ 7–9 Hz), weaker between meta protons (⁴JHH ≈ 2–3 Hz), and weakest between para protons (⁵JHH ≈ 0–1 Hz).

-

H-F Coupling: The presence of a fluorine atom (a spin-½ nucleus like ¹H) introduces additional splitting. H-F coupling constants are typically larger than H-H couplings and are transmitted over more bonds.[3][4] Expected values are: ³JHF (ortho) ≈ 8–10 Hz, ⁴JHF (meta) ≈ 3–5 Hz, and ⁵JHF (para) ≈ 1–3 Hz.[5]

-

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic -OH proton is highly variable (typically δ 4–12 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[6][7][8] It often appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other exchangeable protons.[6][9]

Predicted ¹H NMR Spectrum Analysis

Based on the principles above, a detailed prediction for the ¹H NMR spectrum of this compound can be formulated. The analysis considers the combined electronic effects of the -COOCH₃ (EWG), -F (strong EWG), and -OH (EDG) substituents to estimate the chemical shifts and coupling patterns for each proton.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | Typical range for a methyl ester.[10][11] No adjacent protons to couple with. |

| -OH | 5.0 - 9.0 | Broad Singlet (br s) | N/A | Highly variable chemical shift.[6][8] Broadness due to chemical exchange. |

| H6 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.0 Hz, ³J(H6-F) ≈ 9.0 Hz | Deshielded by the ortho ester group. Coupled to ortho H5 and ortho F. |

| H4 | 7.0 - 7.2 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0 Hz, ⁴J(H4-F) ≈ 4.0 Hz | Shielded by the ortho hydroxyl group but deshielded by the para ester. Coupled to ortho H5 and meta F. |

| H5 | 6.9 - 7.1 | Triplet of Doublets (td) or Multiplet (m) | ³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 8.0 Hz, ⁵J(H5-F) ≈ 2.0 Hz | Shielded by the para hydroxyl group. Appears as a pseudo-triplet due to coupling with two ortho protons (H4, H6), with each peak further split by the para F. |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum. This self-validating workflow ensures accuracy and reproducibility.

1. Solvent Selection and Sample Preparation:

- Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will dissolve the analyte well and its residual proton signal (a quintet at ~2.50 ppm) does not typically interfere with analyte signals.[12][13] The residual water peak in DMSO-d₆ appears around 3.33 ppm.[14][15][16] An alternative is Chloroform-d (CDCl₃), with a residual peak at ~7.26 ppm.[12][13]

- Sample Concentration: Dissolve 2-5 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[17][18] This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.[17][19]

- Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[18][20] This removes any particulate matter.[17][20]

- Labeling: Clearly label the NMR tube. Do not use paper tape, which can affect the tube's balance in the spinner.[18]

2. D₂O Exchange for Hydroxyl Proton Confirmation:

- Purpose: This step definitively identifies the -OH proton signal.

- Procedure: After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube.[15] Shake gently to mix.

- Re-acquisition: Acquire a second ¹H NMR spectrum. The signal corresponding to the -OH proton will either disappear or significantly diminish in intensity due to proton-deuterium exchange.[9][15]

3. Spectrometer Setup and Data Acquisition:

- Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample volume. Poor shimming leads to broad and distorted peaks.[19]

- Acquisition Parameters: For a standard ¹H experiment on a 400-600 MHz spectrometer, typical parameters include:

- Pulse Angle: 30-45 degrees

- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-2 seconds

- Number of Scans: 8-16 scans (adjust as needed for signal-to-noise)

- Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6][21]

Data Interpretation and Visualization

Molecular Structure and Key Couplings

The relationships between the protons and the fluorine atom are best visualized through a structural diagram that highlights the key spin-spin couplings.

Caption: Key H-H and H-F spin-spin couplings in this compound.

Workflow for Spectral Analysis

The process of analyzing the acquired spectrum follows a logical sequence to ensure accurate structural confirmation.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative | MDPI [mdpi.com]

- 12. Nmr Solvent Peaks - Housing Innovations [dev.housing.arizona.edu]

- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. organomation.com [organomation.com]

- 18. sites.bu.edu [sites.bu.edu]

- 19. depts.washington.edu [depts.washington.edu]

- 20. publish.uwo.ca [publish.uwo.ca]

- 21. mason.gmu.edu [mason.gmu.edu]

13C NMR characterization of Methyl 2-fluoro-3-hydroxybenzoate

An In-Depth Technical Guide to the ¹³C NMR Characterization of Methyl 2-fluoro-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Aimed at researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will delve into the theoretical basis for predicting chemical shifts, the diagnostic power of carbon-fluorine (¹³C-¹⁹F) coupling constants, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. The guide culminates in a detailed, step-by-step protocol for sample preparation and data acquisition, ensuring trustworthy and reproducible results.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted aromatic ester whose structural complexity, arising from the interplay of electron-withdrawing and electron-donating groups, makes it an interesting candidate for methodological studies in pharmaceutical and materials science. The precise arrangement of the fluoro, hydroxyl, and methyl ester substituents on the benzene ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous confirmation of its structure is a critical checkpoint in any research and development pipeline.

¹³C NMR spectroscopy stands as a cornerstone technique for this purpose. Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR provides a distinct signal for each unique carbon environment within the molecule, offering a direct map of the carbon skeleton.[1][2] This guide will demonstrate how to leverage standard and advanced ¹³C NMR experiments to fully characterize this molecule, providing a self-validating system for its identification.

Theoretical Framework for Spectral Interpretation

A robust interpretation of any NMR spectrum is built upon a solid theoretical foundation. The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding how substituents influence this environment is key to predicting and assigning the spectrum of this compound.

The Influence of Aromatic Substituents

The chemical shifts of the aromatic carbons (C1-C6) are modulated by the combined inductive and resonance effects of the fluoro, hydroxyl, and methyl ester groups.

-

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both induction and resonance, causing a general deshielding (downfield shift) of the aromatic carbons. The carbonyl carbon itself is highly deshielded and typically appears in the 165-175 ppm region.[3][4] The ipso-carbon (C3, attached to the ester) is also significantly shifted downfield.[5]

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the ring. This resonance effect is dominant, causing a strong shielding (upfield shift) of the ortho (C2, C4) and para (C6) positions. The ipso-carbon (C1) is strongly deshielded.

-

Fluoro Group (-F): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect. Like the hydroxyl group, it also possesses lone pairs that can be donated via resonance. For fluorine, the inductive effect is generally stronger, but the resonance effect still provides some shielding at the ortho and para positions. The most dramatic effect is the direct, one-bond coupling to the carbon it is attached to (C2), which results in a large downfield shift and a characteristic splitting pattern.[6][7]

The Diagnostic Power of ¹³C-¹⁹F Coupling

The presence of a fluorine atom provides an invaluable tool for spectral assignment. The ¹⁹F nucleus has a spin of I=1/2 and is 100% naturally abundant, leading to observable spin-spin coupling with neighboring ¹³C nuclei.[8] This coupling manifests as the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the carbon and fluorine atoms:

-

¹JCF (One-bond coupling): Very large, typically 170-300 Hz. This is a definitive indicator for the carbon directly attached to fluorine (C-F).[9]

-

²JCF (Two-bond coupling): Smaller, usually in the range of 15-40 Hz.

-

³JCF (Three-bond coupling): Typically 5-10 Hz.

-

Long-range coupling (⁴JCF and beyond): Often small (< 3 Hz) but can be observable.[10]

These coupling patterns provide through-bond connectivity information that is crucial for assigning the carbons adjacent to the C-F bond.[7][9]

Differentiating Carbon Types with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbons based on the number of attached protons.[11][12][13][14] For a complete characterization, two main DEPT experiments are used in conjunction with the standard broadband-decoupled spectrum:

-

DEPT-90: This spectrum shows signals only for methine (CH) carbons.[13][15]

-

DEPT-135: This spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary carbons (C) do not appear in DEPT spectra.[11][13][15]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the type of each carbon atom in the molecule.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous experimental technique. This protocol is designed to ensure high-quality, reproducible data.

Workflow for NMR Analysis

Caption: A streamlined workflow from sample preparation to final structural confirmation.

Step-by-Step Sample Preparation

-

Material: Weigh approximately 50-100 mg of high-purity this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity compared to ¹H NMR.[16][17]

-

Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice. Use approximately 0.5-0.6 mL of solvent.[17]

-

Dissolution: In a small, clean vial, dissolve the sample completely in the deuterated solvent. Gentle vortexing may be required.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]

-

Final Check: The final solution in the NMR tube should be clear and free of any solids or cloudiness. The sample height should be approximately 4-5 cm to be within the detection region of the NMR coil.[18]

NMR Data Acquisition Parameters

The following experiments should be run on a spectrometer operating at a field strength of 100 MHz or higher for ¹³C observation.

-

Standard ¹³C Spectrum:

-

Experiment: Proton-decoupled ¹³C (e.g., zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

-

DEPT-90 and DEPT-135 Spectra:

-

Experiment: Standard DEPT pulse programs available on the spectrometer software.

-

Parameters: Use similar spectral width and acquisition parameters as the standard ¹³C experiment. The number of scans can often be reduced by half compared to the standard ¹³C spectrum.

-

Spectral Analysis and Interpretation

The culmination of this process is the detailed analysis of the acquired spectra to assign each carbon signal and confirm the molecular structure.

Molecular Structure and Carbon Numbering

Caption: Numbering scheme used for ¹³C NMR signal assignment.

Predicted Spectral Data and Assignments

The following table summarizes the predicted chemical shifts, multiplicities due to C-F coupling, and expected DEPT results for each carbon. Predicted shifts are based on established substituent effects and data from similar compounds.[19][20][21]

| Carbon | Predicted δ (ppm) | Multiplicity (JCF) | DEPT-90 | DEPT-135 | Rationale for Assignment |

| C1 | 145-150 | d, ²JCF ≈ 15-25 Hz | None | None | Quaternary carbon attached to -OH (deshielded), two bonds from -F. |

| C2 | 150-155 | d, ¹JCF ≈ 240-260 Hz | None | None | Quaternary carbon directly bonded to -F, resulting in a large shift and ¹J coupling. |

| C3 | 120-125 | d, ²JCF ≈ 15-25 Hz | None | None | Quaternary carbon ipso to the ester group, two bonds from -F. |

| C4 | 115-120 | d, ³JCF ≈ 5-10 Hz | Peak | Positive | CH carbon ortho to -OH (shielded) and three bonds from -F. |

| C5 | 125-130 | d, ⁴JCF ≈ <3 Hz | Peak | Positive | CH carbon four bonds from -F, least affected by direct substituent effects. |

| C6 | 118-123 | d, ³JCF ≈ 5-10 Hz | Peak | Positive | CH carbon para to -OH and ortho to the ester, three bonds from -F. |

| C7 (C=O) | 165-170 | d, ³JCF ≈ 3-5 Hz | None | None | Ester carbonyl carbon, expected in this region.[1][22] |

| C8 (OCH₃) | 50-55 | s | None | Positive | Typical chemical shift for a methyl ester carbon.[21] |

Analysis:

-

Quaternary Carbons (C1, C2, C3, C7): These four carbons will be present in the standard ¹³C spectrum but absent from all DEPT spectra. Their assignment can be confirmed by their chemical shifts and C-F coupling patterns. C2 will be unmistakable due to the massive ¹JCF splitting. C1 and C3 can be differentiated by their ²JCF values and the deshielding effect of the attached oxygen on C1.

-

Methine Carbons (C4, C5, C6): These three carbons will appear in the standard spectrum, as positive peaks in the DEPT-90 spectrum, and as positive peaks in the DEPT-135 spectrum. Their specific assignments rely on interpreting their chemical shifts (shielding/deshielding effects) and their ³JCF or ⁴JCF coupling constants.

-

Methyl Carbon (C8): This carbon will appear in the standard spectrum, be absent from the DEPT-90 spectrum, and show a positive peak in the DEPT-135 spectrum. It will be a sharp singlet in the upfield region.

Conclusion

The comprehensive ¹³C NMR characterization of this compound is a multi-faceted process that combines standard broadband-decoupled acquisition with DEPT experiments. The strategic location of the fluorine atom provides a powerful diagnostic tool through characteristic C-F coupling constants, which, when combined with the analysis of substituent-induced chemical shifts and carbon multiplicity data from DEPT, allows for the complete and unambiguous assignment of all eight carbon signals. The workflow and theoretical principles outlined in this guide provide a robust and self-validating methodology for the structural confirmation of this and other similarly complex substituted aromatic compounds, ensuring a high degree of scientific integrity in research and development applications.

References

- 13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Missouri-St. Louis. [Link]

- 13.12 DEPT 13C NMR Spectroscopy.

- 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

- NMR Sample Preparation.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(7), 632-637. [Link]

- NMR Sample Prepar

- Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzo

- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry - University of Arizona. [Link]

- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

- Sample Preparation.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]

- How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. [Link]

- Weigert, F. J., & Roberts, J. D. (1967). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Journal of the American Chemical Society, 89(23), 5962-5963. [Link]

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

- Nummert, V., Piirsalu, M., Mäemets, V., Vahur, S., & Koppel, I. (2009). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

- Prakash, G. K. S., & Olah, G. A. (2002). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 124(30), 8867-8871. [Link]

- 13C NMR Chemical Shifts.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

- 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).

- A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

- 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

- CASPRE - 13C NMR Predictor. CASPRE. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

- Predict 13C carbon NMR spectra. NMRDB.org. [Link]

- 13C nmr spectrum of methyl 2-hydroxybenzo

- Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014).

- 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]

- chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]

- Predict all NMR spectra. NMRDB.org. [Link]

- Methyl 2,3-difluoro-4-hydroxybenzo

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. biophysics.org [biophysics.org]

- 9. acdlabs.com [acdlabs.com]

- 10. westmont.edu [westmont.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 15. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 19. faculty.fiu.edu [faculty.fiu.edu]

- 20. rsc.org [rsc.org]

- 21. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Analytical Imperative for Fluorinated Intermediates

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-3-hydroxybenzoate

This compound is a fluorinated aromatic ester that serves as a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] Consequently, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3] This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, detailing a robust analytical workflow, interpreting its fragmentation patterns, and explaining the chemical principles that govern its analysis.

Part 1: Analytical Strategy & Method Design

The selection of an analytical methodology is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile organic compound, making it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]

Why GC-MS with Electron Ionization (EI)?

-

Volatility: The compound's methyl ester form provides sufficient volatility for gas-phase analysis without the need for chemical derivatization, which is often required for the parent carboxylic acid.[2][5]

-

Thermal Stability: It is stable enough to withstand the temperatures of the GC inlet and column.

-

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy (~70 eV) to the analyte molecule.[6] This high energy results in extensive and reproducible fragmentation, creating a detailed "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[6][7] While softer ionization techniques like Electrospray Ionization (ESI) are excellent for identifying the molecular ion with minimal fragmentation, they provide less structural detail from a single-stage MS experiment.[8][9]

Experimental Workflow: A Self-Validating System

The following diagram outlines a robust workflow for the GC-MS analysis of this compound, designed to ensure accuracy and reproducibility from sample preparation through data interpretation.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Part 2: Detailed Experimental Protocol (GC-MS)

This protocol is designed for a standard quadrupole GC-MS system.[10][11][12]

1. Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent compatible with the GC system. Ethyl acetate or Dichloromethane are excellent choices.

-

Standard Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to create working standards in the range of 1-20 µg/mL. This concentration range is typically sufficient for obtaining high-quality spectra without saturating the detector.

-

2. Instrumentation & Conditions

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Port | Splitless mode, 250 °C | Ensures efficient transfer of the semi-volatile analyte onto the column, ideal for trace analysis.[2] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Provides optimal separation efficiency and is inert.[11] |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) | A standard non-polar column offering excellent resolution for a wide range of aromatic compounds.[11] |

| Oven Program | Initial temp 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation from solvent and potential impurities while ensuring the analyte elutes as a sharp peak. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation for structural elucidation.[6] |

| Ionization Energy | 70 eV | The industry standard for EI, ensuring comparability with spectral libraries (e.g., NIST).[12] |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source while minimizing thermal degradation.[11][12] |

| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination.[11][12] |

| Mass Scan Range | m/z 40-250 | Covers the molecular weight of the analyte (170.14 g/mol ) and its expected fragments. |

| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it transfers from the GC to the MS.[12] |

Part 3: Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to exhibit several key fragmentation pathways characteristic of substituted aromatic esters, particularly those with ortho-substituents.[13][14]

Molecular Ion (M+•) The molecular formula is C₈H₇FO₃, with an exact mass of 170.0379 . The molecular ion peak at m/z 170 is expected to be clearly visible. Its presence confirms the molecular weight of the compound. Aromatic structures tend to produce relatively stable molecular ions, so this peak should be of moderate to high abundance.[15]

Primary Fragmentation Pathways

The fragmentation is driven by the ionization of the molecule, typically by removing an electron from the oxygen atoms or the aromatic pi system, followed by cleavage of the weakest bonds. The ortho-positioning of the hydroxyl and ester groups is predicted to have a significant directive effect on fragmentation, analogous to that seen in methyl salicylate (methyl 2-hydroxybenzoate).[13][14]

Caption: Predicted major EI fragmentation pathways for this compound.

Detailed Analysis of Key Fragments

| Observed m/z | Proposed Fragment Structure | Neutral Loss | Mechanistic Interpretation |

| 170 | [C₈H₇FO₃]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight. |

| 152 | [C₈H₅FO₂]⁺• | H₂O (18 u) | Loss of water, likely involving the phenolic hydroxyl group and a hydrogen from the methyl ester, is a possible minor pathway. |

| 139 | [HOC₆H₃F-C≡O]⁺ | •OCH₃ (31 u) | A very common fragmentation for methyl esters, involving the alpha-cleavage and loss of a methoxy radical. This acylium ion is resonance-stabilized.[7] |

| 138 | [C₇H₃FO₂]⁺• | CH₃OH (32 u) | Diagnostic "Ortho-Effect" Fragmentation . This is a highly characteristic rearrangement for ortho-hydroxy benzoates.[13][14] It involves the transfer of a hydrogen from the phenolic group to the ester carbonyl, followed by the elimination of a neutral methanol molecule. The high stability of the resulting cyclic ion often makes this a major peak in the spectrum. |

| 111 | [C₆H₄FO]⁺ | CO (28 u) | Subsequent loss of carbon monoxide from the m/z 139 fragment. This is a typical fragmentation for acylium ions. |

| 110 | [C₆H₃FO]⁺• | CO (28 u) | Loss of carbon monoxide from the m/z 138 fragment ion. |

Trustworthiness through Causality: The predicted base peak (the most abundant ion) is likely to be at m/z 138 . This is a direct consequence of the energetically favorable ortho-effect, a hydrogen rearrangement that leads to the elimination of a stable, neutral methanol molecule.[13] This specific, predictable fragmentation provides a high degree of confidence in the structural assignment, distinguishing it from its other isomers (e.g., Methyl 4-fluoro-3-hydroxybenzoate) which would not undergo this specific rearrangement as readily.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a rich dataset for its unequivocal identification. The combination of a distinct molecular ion peak at m/z 170 and a characteristic fragmentation pattern, highlighted by the diagnostic loss of methanol to yield an ion at m/z 138, constitutes a robust and reliable method for its characterization. This guide provides the foundational protocol and interpretive logic required by researchers and drug development professionals to ensure the identity and quality of this vital chemical intermediate.

References

- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci. 2022 Jan;45(1):78-93.

- PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. J Chromatogr A. 2002 May 24;957(1):11-6.

- National Institutes of Health (NIH). (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.

- PubMed. (2006). Methyl benzoate as a marker for the detection of mold in indoor building materials.

- Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould.

- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251.

- Scilit. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.

- ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs.

- ResearchGate. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.

- National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Electrospray ionization.

- ChemRxiv | Cambridge Open Engage. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization.

- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.

- National Institutes of Health (NIH). (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.

- National Institutes of Health (NIH). (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry.

- ResearchGate. (2012). Structural characterization of wax esters by electron ionization mass spectrometry.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Natural Micron Pharm Tech. (n.d.). Methyl 3-Fluoro-2-Hydroxybenzoate.

Sources

- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. gcms.cz [gcms.cz]

- 11. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Analysis of Methyl 2-fluoro-3-hydroxybenzoate